molecular formula C10H20N2O3 B3047080 tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1350734-62-1

tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B3047080
M. Wt: 216.28
InChI Key: FEECMUCDEXAFQK-JGVFFNPUSA-N
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Description

“tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the CAS Number: 1802334-66-2. It has a molecular weight of 216.28 . The compound is stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 . It is stored at a temperature of 2-8°C . The physical form of the compound can be either solid or liquid .

Scientific Research Applications

  • Synergic Synthesis and Characterization of tert-Butyl Compounds

    • Field : Organic Chemistry
    • Application : The tert-Butyl compound is a potential precursor to biologically active natural products like Indiacen A and B .
    • Method : The compound has been synthesized with a good yield and selectivity starting from commercially available materials .
    • Results : The newly synthesized compounds were characterized by spectral data .
  • First Synthesis of tert-butyl-substituted Compounds

    • Field : Medicinal and Organic Chemistry
    • Application : The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .
    • Method : The first introduction of a tert-butyl group into [1,2,4]triazino [5,6-b]indole and indolo [2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • tert-Butyl Substituted Hetero-Donor TADF Compounds

    • Field : Material Science
    • Application : The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films .
  • tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids

    • Field : Organic Chemistry
    • Application : These ionic liquids are used in dipeptide synthesis .
    • Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
    • Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • The tert-Butyl Group in Chemistry and Biology

    • Field : Organic & Biomolecular Chemistry
    • Application : The tert-butyl group has unique reactivity patterns and is used in various chemical transformations. It also has relevance in nature and its implication in biosynthetic and biodegradation pathways .
  • Direct and Sustainable Synthesis of Tertiary Butyl Esters

    • Field : Organic Chemistry
    • Application : Tertiary butyl esters find large applications in synthetic organic chemistry .
    • Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
    • Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
  • Properties of the tert-Butyl Halide Solvolysis Transition States

    • Field : Physical Chemistry
    • Application : The study investigates the properties of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide .
    • Method : The properties of the transition states were obtained and it was shown that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .
    • Results : The rate of solvolysis of the three halides is increased by both nucleophilic and electrophilic solvents .
  • Mechanistic Investigation of tert-Butanol’s Impact on Biopharmaceutical Formulations

    • Field : Molecular Pharmaceutics
    • Application : The study investigates the interactions between two model proteins, namely, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol .
    • Method : The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
    • Results : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins .
  • The tert-Butyl Group in Chemistry and Biology

    • Field : Organic & Biomolecular Chemistry
    • Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-aminooxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECMUCDEXAFQK-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129216
Record name Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

CAS RN

1350734-62-1
Record name Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350734-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S,4S)-4-aminotetrahydro-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Oxo-tetrahydro-pyran-3-yl)-carbamic acid tert-butyl ester (CAS 477584-38-6, 446 mg, 2.07 mmol) was dissolved in 20 mL methanol. Ammonium acetate (1.63 g, 21 mmol) and sodium cyanoborohydride (507 mg, 8.1 mmol) were added and the reaction mixture was stirred at room temperature for 2 days. Ethyl acetate and 2N sodium carbonate solution were added. The organic layer was separated and the aqueous layer was extracted three times with ethyl acetate. The combined extracts were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified with flash column chromatography on silica eluting with a gradient (dichloromethane/methanol/ammonia 100:0:0→140:10:1) to provide 199 mg (44%) of the title compound as a white solid. MS (m/e): 161.2 (M-butene)+.
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
507 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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